molecular formula C17H18S B14135457 [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene CAS No. 89113-73-5

[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene

Cat. No.: B14135457
CAS No.: 89113-73-5
M. Wt: 254.4 g/mol
InChI Key: FMJBIMXXSATACP-UHFFFAOYSA-N
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Description

[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a sulfanyl group attached to a phenylpentene chain, which is further connected to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-phenylpent-4-en-1-ol with thiophenol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylpentene and benzene rings .

Industrial Production Methods

similar compounds are often synthesized using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the phenylpentene chain and benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Phenyl-4-penten-1-yl)sulfanyl]benzene
  • [(2-Phenylsulfanyl)ethyl]benzene
  • [(2-Phenylsulfonyl)ethyl]benzene

Uniqueness

[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is unique due to the presence of both a phenylpentene chain and a sulfanyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

89113-73-5

Molecular Formula

C17H18S

Molecular Weight

254.4 g/mol

IUPAC Name

2-phenylpent-4-enylsulfanylbenzene

InChI

InChI=1S/C17H18S/c1-2-9-16(15-10-5-3-6-11-15)14-18-17-12-7-4-8-13-17/h2-8,10-13,16H,1,9,14H2

InChI Key

FMJBIMXXSATACP-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CSC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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